molecular formula C12H16N2O3S B2366433 Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate CAS No. 2094335-08-5

Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate

Cat. No. B2366433
CAS RN: 2094335-08-5
M. Wt: 268.33
InChI Key: LRPRYPGMYOSILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate” is a chemical compound with the IUPAC name benzyl (1-amino-1-oxido-2,3,4,5-tetrahydro-1lambda6-thiopyran-4-yl)(methyl)carbamate . It has a molecular weight of 296.39 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O3S/c1-16(13-7-9-20(15,18)10-8-13)14(17)19-11-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10-11H2,1H3,(H2,15,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Synthesis and Chemical Properties

Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate is involved in various chemical synthesis processes. One study demonstrates its involvement in the synthesis of 1-Alkyl-1,4-dihydro-4-iminoquinoline-3-carboxylates, which undergo hydrolysis to yield water-soluble 4-iminoquinoline-3-carboxylic acids and corresponding 4-oxo esters. These compounds display an H-bonded charge transfer structure and exhibit unique chemical reactions and spectral properties (Es & Staskun, 2002).

Racemization Studies

In the study of racemization of exo methine carbon atoms in thiazoline, oxazoline, or imidazoline rings, similar compounds have been synthesized and evaluated. These compounds, including variants like methyl 2-(1-benzyloxycarbonylaminoethyl)-2-thiazoline-4-carboxylate, demonstrate significant racemization, particularly in the presence of a proton source. This study helps to understand the racemization mechanism peculiar to such heterocyclic compounds (Yonetani, Hirotsu, & Shiba, 1975).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

benzyl 1-imino-1-oxo-1,4-thiazinane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c13-18(16)8-6-14(7-9-18)12(15)17-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPRYPGMYOSILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.